molecular formula C11H9N3O4 B3023440 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid CAS No. 959582-09-3

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid

Cat. No.: B3023440
CAS No.: 959582-09-3
M. Wt: 247.21 g/mol
InChI Key: ITCBOUXODIHCKC-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid, also known as 3-NPA, is an organic compound that has a wide range of applications in scientific research. It is a synthetic compound that can be used as an inhibitor of various enzymes, as well as a substrate for many metabolic processes. 3-NPA has been used in a variety of experiments, such as enzyme kinetics, protein folding, and metabolic studies.

Scientific Research Applications

Synthesis and Biological Activities

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid derivatives have been synthesized and characterized for their potential in biological applications. For instance, Dhaduk and Joshi (2022) synthesized a series of N-acetyl pyrazole derivatives which exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Dhaduk & Joshi, 2022). Similarly, Ahuja and Sethi (2015) created novel 2-pyrazoline derivatives that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahuja & Sethi, 2015).

Corrosion Inhibition

In the field of material science, pyrazoline derivatives, including those related to this compound, have been explored as corrosion inhibitors for metals. Lgaz et al. (2018) demonstrated that pyrazoline derivatives serve as effective corrosion inhibitors for mild steel in acidic media, providing a new avenue for protecting industrial metals from corrosion (Lgaz et al., 2018).

Antioxidant Activity

The antioxidant properties of pyrazoline derivatives have also been investigated. Vidyashree et al. (2014) synthesized a series of N-acetyl-3-aryl-5-substituted pyrazolines, which showed moderate antioxidant activities, suggesting their utility in combating oxidative stress (Vidyashree H. S. Jois et al., 2014).

Antiglaucoma Activity

Moreover, derivatives of this compound have been evaluated for their potential in medical applications, such as treating glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives that showed significant inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential as antiglaucoma agents (Kasımoğulları et al., 2010).

Tuberculostatic Activity

Research has also extended to the synthesis of pyrazoline derivatives for the treatment of tuberculosis. Khudina et al. (2010) prepared trifluoromethyl- and nitroso-substituted pyrazolines which exhibited considerable tuberculostatic activity, offering a promising route for developing new therapeutic agents for tuberculosis (Khudina et al., 2010).

Properties

IUPAC Name

2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBOUXODIHCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260976
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959582-09-3
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959582-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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